3-(4-Propylpiperazin-1-yl)propan-1-amine
Description
Contextualization of Alkylpiperazines as Core Scaffolds in Bioactive Molecules
The utility of the piperazine (B1678402) moiety in medicinal chemistry is multifaceted. It can influence the physicochemical properties of a molecule, such as its polarity and solubility, which are critical for pharmacokinetic profiles. sigmaaldrich.comchemeo.com Furthermore, the piperazine ring can act as a linker or a central scaffold to orient other pharmacophoric groups in three-dimensional space, facilitating optimal interactions with biological targets. sigmaaldrich.com
Alkylpiperazines, a subclass of piperazine derivatives, are integral to the structure of numerous approved drugs. sigmaaldrich.com The substitution at the nitrogen atoms of the piperazine ring allows for the fine-tuning of a compound's biological activity. The nature of the alkyl group can impact receptor binding affinity, selectivity, and metabolic stability. For instance, different alkyl substituents can modulate a compound's interaction with various G-protein coupled receptors (GPCRs), ion channels, and enzymes, which are key targets in the treatment of a wide range of diseases.
Rationale for Investigating Novel Propylpiperazine-Based Amines
The investigation into novel propylpiperazine-based amines, such as 3-(4-Propylpiperazin-1-yl)propan-1-amine, is driven by the quest for compounds with enhanced therapeutic properties. The propyl group, a three-carbon alkyl chain, offers a specific lipophilic character and spatial arrangement that can influence a molecule's ability to cross cellular membranes and interact with its target.
The rationale for exploring such derivatives often stems from structure-activity relationship (SAR) studies. By systematically modifying the substituents on the piperazine core, researchers can elucidate the structural requirements for optimal biological activity. The introduction of a propyl group on one nitrogen and a propan-1-amine chain on the other creates a molecule with two basic centers, which can have significant implications for its acid-base properties and its potential to form multiple interactions with a biological target.
Objectives and Scope of Research on this compound
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the objectives for investigating such a compound can be inferred from studies on analogous structures. The primary goals would likely include:
Synthesis and Characterization: The development of efficient and scalable synthetic routes to produce the compound with high purity. This would be followed by thorough characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
Physicochemical Profiling: Determination of key physicochemical properties like pKa, lipophilicity (logP), and solubility. These parameters are crucial for predicting the compound's behavior in biological systems.
Pharmacological Evaluation: Screening the compound for activity against a panel of biological targets, often focusing on those known to be modulated by piperazine-containing molecules, such as serotonin (B10506), dopamine (B1211576), and histamine (B1213489) receptors.
Lead Optimization: Should the initial screening reveal promising activity, the compound could serve as a lead for further chemical modifications to enhance its potency, selectivity, and pharmacokinetic properties.
Interactive Data Tables
Due to the limited availability of specific experimental data for this compound in the public domain, the following tables present data for structurally related and well-documented piperazine derivatives to provide a comparative context.
Table 1: Physicochemical Properties of Related Piperazine Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-(3-Aminopropyl)-4-methylpiperazine | C₈H₁₉N₃ | 157.26 | 113-114 (at 13 mmHg) |
| 3-(4-Benzylpiperazin-1-yl)propan-1-amine | C₁₄H₂₃N₃ | 233.35 | - |
| 1,4-Bis(3-aminopropyl)piperazine | C₁₀H₂₄N₄ | 200.32 | 150-152 (at 2 mmHg) |
Data sourced from publicly available chemical supplier information. sigmaaldrich.comhuatengsci.com
Table 2: Compound Identifiers for Related Piperazine Derivatives
| Compound Name | CAS Number |
| 1-(3-Aminopropyl)-4-methylpiperazine | 4572-03-6 |
| 3-(4-Benzylpiperazin-1-yl)propan-1-amine | 4553-27-9 |
| 1,4-Bis(3-aminopropyl)piperazine | 7209-38-3 |
Data sourced from publicly available chemical databases. sigmaaldrich.comhuatengsci.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-propylpiperazin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-2-5-12-7-9-13(10-8-12)6-3-4-11/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOXCABHIQUIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428328 | |
| Record name | 3-(4-propylpiperazin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4553-24-6 | |
| Record name | 3-(4-propylpiperazin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 3-(4-Propylpiperazin-1-yl)propan-1-amine
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis reveals two primary disconnection points, suggesting logical pathways for its synthesis.
The first key disconnection is at the C-N bond between the piperazine (B1678402) ring and the propyl group. This suggests that the synthesis can be approached by alkylating a piperazine derivative with a propyl-containing reagent. The second critical disconnection is at the C-N bond of the propan-1-amine chain attached to the piperazine ring. This points to a strategy involving the addition of a 3-aminopropyl group to a pre-formed N-propylpiperazine core. These disconnections form the basis for designing efficient synthetic routes.
Optimized Synthetic Routes for this compound
Based on the retrosynthetic analysis, several synthetic routes can be devised. The optimization of these routes is essential for achieving high yields and purity.
The alkylation of the piperazine ring is a critical step in the synthesis. One common method involves the direct N-alkylation of piperazine with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. google.com To favor mono-alkylation and minimize the formation of the di-substituted by-product, a large excess of piperazine is often used. researchgate.net Another strategy to achieve mono-alkylation is to use a protecting group, such as the tert-butoxycarbonyl (Boc) group, on one of the piperazine nitrogens. researchgate.netmdpi.com The protected piperazine can then be alkylated with a propyl halide, followed by the removal of the Boc group to yield N-propylpiperazine. researchgate.net
| Alkylation Strategy | Reagents | Key Considerations |
| Direct Alkylation | Piperazine, Propyl Halide | Requires a large excess of piperazine to promote mono-alkylation. researchgate.net |
| Protected Alkylation | N-Boc-piperazine, Propyl Halide, Deprotection Agent (e.g., TFA) | Involves additional protection and deprotection steps but offers better control and higher yields of the mono-alkylated product. researchgate.net |
This table outlines common strategies for the mono-alkylation of the piperazine ring.
Once N-propylpiperazine is obtained, the propane-1-amine chain can be introduced. A prevalent method is the cyanoethylation of N-propylpiperazine using acrylonitrile, followed by the reduction of the resulting nitrile to the primary amine. cmu.eduresearchgate.net The reduction of the nitrile can be achieved using various reducing agents, such as lithium aluminum hydride (LAH) or catalytic hydrogenation. google.com This two-step process is generally efficient and provides a reliable route to the final product.
| Step | Reagents | Intermediate Product |
| Cyanoethylation | N-propylpiperazine, Acrylonitrile | 3-(4-Propylpiperazin-1-yl)propanenitrile |
| Nitrile Reduction | Lithium Aluminum Hydride (LAH) or H₂/Catalyst | This compound |
This table details the two-step approach for introducing the propane-1-amine chain.
The purification of diamines like this compound is crucial to remove unreacted starting materials, by-products, and other impurities. Distillation is a common technique used for the purification of diamines. google.comwipo.int Depending on the boiling point and thermal stability of the compound, vacuum distillation may be employed to prevent decomposition. Another method involves the formation of a salt, such as a hydrochloride or a neutral salt, which can be purified by recrystallization. wipo.int The purified salt can then be neutralized with a base to regenerate the free diamine. wipo.int Chromatographic techniques, such as column chromatography, can also be used for purification, particularly for smaller scale syntheses.
Derivatization Strategies for this compound
The primary amine group and the tertiary amine within the piperazine ring of this compound offer opportunities for further chemical modification or derivatization. These modifications can be used to explore structure-activity relationships (SAR) in medicinal chemistry or to create new materials with specific properties. nih.govnih.govmdpi.com
The primary amine can undergo a variety of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. sciencemadness.org
Alkylation: Further alkylation to form secondary or tertiary amines. evitachem.com
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines. nih.gov
The tertiary amine in the piperazine ring is generally less reactive but can be quaternized with strong alkylating agents to form quaternary ammonium (B1175870) salts. These derivatization strategies allow for the synthesis of a diverse library of related compounds for various research applications.
Amide Formation and Substituent Variation
The primary amine group of this compound serves as a key nucleophilic site for the formation of amide bonds. This transformation is typically achieved through reaction with a variety of acylating agents, such as acid chlorides, or by coupling with carboxylic acids using standard peptide coupling reagents. google.comcymitquimica.com The reaction with an acid chloride, for instance, proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acid chloride. This is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Alternatively, the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBT) or 4-dimethylaminopyridine (B28879) (DMAP) facilitates amide bond formation directly from carboxylic acids under milder conditions. cymitquimica.com This method is particularly useful for creating a diverse library of amide derivatives by varying the carboxylic acid component.
A representative example of such a transformation on a related piperazine derivative involves the coupling of various benzoic acid derivatives with 3-trifluoromethyl-4-(4-methylpiperazin-1-yl)-aniline, which also contains a reactive amine. The reaction is carried out using EDCI and DMAP to afford the corresponding amide derivatives.
Table 1: Representative Amide Formation from a Substituted Aniline
| Amine Reactant | Carboxylic Acid | Coupling Reagents | Product | Ref |
|---|
Quaternization Reactions of the Piperazine Nitrogen
The tertiary amine within the piperazine ring of this compound is susceptible to quaternization. This reaction involves the alkylation of the nitrogen atom, typically with an alkyl halide, leading to the formation of a quaternary ammonium salt. The rate and success of this SN2 reaction are dependent on the nature of the alkylating agent and the reaction conditions.
For instance, in the synthesis of related CXCR4 antagonists, a secondary amine was alkylated using an alkyl bromide to introduce a propyl piperazine intermediate. While this example involves the formation of a tertiary amine, the subsequent alkylation of the other piperazine nitrogen to form a quaternary salt is a well-established transformation. The quaternization introduces a permanent positive charge on the piperazine nitrogen, which can significantly alter the molecule's physicochemical properties such as solubility and its interaction with biological targets.
Table 2: Representative Alkylation of a Piperazine Derivative
| Piperazine Reactant | Alkylating Agent | Product | Ref |
|---|
Functional Group Modifications of the Amine
Beyond amide formation, the primary amine of this compound can undergo various other functional group modifications. One such key transformation is reductive amination. This two-step process typically involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
This methodology is exemplified in the synthesis of CXCR4 antagonists where a secondary amine was reacted with various Boc-protected piperidinyl and piperazinyl aldehydes, followed by deprotection, to yield a series of N-substituted derivatives. This strategy allows for the introduction of a wide range of substituents at the primary amine position, enabling fine-tuning of the molecule's properties.
Another important modification is the reaction with isocyanates to form urea (B33335) derivatives. For example, reaction with (trimethylsilyl)isocyanate (B72756) can be used to introduce a urea moiety.
Table 3: Representative Reductive Amination of a Secondary Amine
| Amine Reactant | Aldehyde | Product (after deprotection) | Ref |
|---|---|---|---|
| Secondary Amine (6) | Boc-protected 4-piperidinecarboxaldehyde | 13 |
Pharmacokinetic Disposition and Biotransformation Pathways
Transporter-Mediated Uptake and Efflux Mechanisms
Further research, including in vitro and in vivo studies, is necessary to elucidate the pharmacokinetic properties of this compound. Until such data becomes available, a detailed and scientifically accurate article on the subject cannot be written.
Role of P-glycoprotein and Other ABC Transporters
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) superfamily of transporters, is a critical efflux pump that actively transports a wide array of xenobiotics out of cells. nih.govnih.govtg.org.au This action plays a significant role in limiting the oral bioavailability and tissue penetration of many drugs, particularly at the blood-brain barrier, the intestine, and other key organs. nih.govtg.org.au The human ABC transporter family consists of 48 members, with P-gp (ABCB1), multidrug resistance-associated proteins (MRPs/ABCCs), and breast cancer resistance protein (BCRP/ABCG2) being among the most well-characterized in the context of multidrug resistance and pharmacokinetics. nih.gov
Currently, there are no specific published research findings that directly investigate the interaction between 3-(4-Propylpiperazin-1-yl)propan-1-amine and P-glycoprotein or other ABC transporters. The structural characteristics of a compound, such as the presence of tertiary amino functions, can influence its potential to be a substrate for these transporters. nih.gov However, without empirical data from in vitro or in vivo studies, any assertion about whether this compound is a substrate, inhibitor, or inducer of P-gp or other ABC transporters would be purely speculative. Standard experimental models to assess these interactions include Caco-2 cell permeability assays and studies using transgenic mice. nih.govnih.gov
Organic Anion and Cation Transporter Interactions
In addition to ABC transporters, the solute carrier (SLC) superfamily, which includes organic anion transporters (OATs) and organic cation transporters (OCTs), plays a crucial role in the disposition of drugs. nih.gov These transporters are vital for the uptake and elimination of a diverse range of endogenous and exogenous compounds in organs such as the liver and kidneys. nih.gov
Plasma Protein Binding Characteristics of this compound
The extent to which a compound binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its pharmacokinetic and pharmacodynamic properties. nih.gov Only the unbound fraction of a drug is generally considered to be pharmacologically active and available for distribution and elimination. Basic drugs often exhibit significant binding to AAG. nih.gov
Specific data on the plasma protein binding percentage, the primary binding proteins, or the binding affinity (Ka) for this compound are not available in published literature. Determining these characteristics typically involves techniques such as equilibrium dialysis, ultrafiltration, or high-performance affinity chromatography. nih.gov For structurally related basic compounds containing a propan-1-amine moiety, interactions with plasma proteins have been noted, but direct extrapolation is not scientifically valid. nih.gov
Data Tables
Due to the absence of specific experimental data for this compound in the reviewed scientific literature, data tables for P-glycoprotein interaction, transporter interactions, and plasma protein binding cannot be generated.
Preclinical Efficacy and in Vivo Activity Models
Assessment of 3-(4-Propylpiperazin-1-yl)propan-1-amine in Disease-Relevant Animal Models
To determine the potential therapeutic applications of a novel compound, it is typically subjected to a battery of disease-relevant animal models.
Central Nervous System (CNS) Activity Models (e.g., behavioral paradigms)
The structural motif of a piperazine (B1678402) ring is common in many centrally acting agents. Therefore, a new compound like this compound would likely be evaluated in behavioral paradigms to screen for potential antipsychotic, antidepressant, anxiolytic, or other CNS effects. These models are designed to assess a compound's influence on locomotion, anxiety, depression, and psychosis-like behaviors in animals.
Table 1: Representative CNS Behavioral Paradigms
| Behavioral Paradigm | Assessed Activity | Typical Animal Model |
| Open Field Test | Spontaneous locomotion, anxiety | Rodents (Mice, Rats) |
| Elevated Plus Maze | Anxiety-like behavior | Rodents (Mice, Rats) |
| Forced Swim Test | Depressive-like behavior | Rodents (Mice, Rats) |
| Prepulse Inhibition | Sensorimotor gating (antipsychotic) | Rodents (Mice, Rats) |
This table is illustrative and does not represent actual data for this compound.
Cardiovascular System Impact Studies
Given that many pharmacologically active compounds can have off-target cardiovascular effects, in vivo studies are crucial to assess the impact on the cardiovascular system. Standard assessments would involve monitoring key parameters in animal models.
Table 2: Key Parameters in Cardiovascular Impact Studies
| Parameter | Method of Measurement | Significance |
| Blood Pressure | Telemetry or tail-cuff method | Assesses for hypotensive or hypertensive effects |
| Heart Rate | ECG, telemetry | Assesses for bradycardia or tachycardia |
| ECG Intervals (e.g., QT) | Electrocardiography (ECG) | Screens for potential pro-arrhythmic risk |
This table is illustrative and does not represent actual data for this compound.
Inflammatory and Immunomodulatory Models
The piperazine scaffold is also present in some anti-inflammatory and immunomodulatory agents. To investigate this potential, the compound would be tested in models of inflammation.
Table 3: Common Inflammatory and Immunomodulatory Models
| Model | Type of Inflammation | Key Readouts |
| Carrageenan-Induced Paw Edema | Acute inflammation | Paw volume, cytokine levels (e.g., TNF-α, IL-6) |
| Lipopolysaccharide (LPS) Challenge | Systemic inflammation | Pro-inflammatory cytokine levels in plasma |
| Adjuvant-Induced Arthritis | Chronic inflammation (autoimmune) | Paw swelling, arthritis score, histological analysis |
This table is illustrative and does not represent actual data for this compound.
Evaluation of Bioactivity and Pharmacological Response
The bioactivity and pharmacological response of a compound are determined by its interaction with specific biological targets, such as receptors, enzymes, or ion channels. For a novel piperazine derivative, initial screening would likely involve binding assays against a panel of CNS receptors (e.g., dopamine (B1211576), serotonin) due to the prevalence of this moiety in neuropharmacology. Subsequent functional assays would determine if the compound acts as an agonist, antagonist, or modulator at any identified targets.
Comparative Efficacy with Reference Compounds
Once a primary pharmacological activity is identified in vivo, the efficacy of the test compound, in this case this compound, would be compared to established standard-of-care drugs or reference compounds for that specific indication. For instance, if CNS activity suggestive of an antipsychotic effect were observed, its potency and efficacy in relevant behavioral models would be benchmarked against a known antipsychotic agent. These studies are essential to determine if the new compound offers any advantages, such as improved efficacy or a different pharmacological profile, over existing therapies. No such comparative data are available for this compound.
Toxicological Assessment and Safety Profiling
Mechanistic Insights into Potential Cytotoxicity of 3-(4-Propylpiperazin-1-yl)propan-1-amine
The cytotoxicity of piperazine (B1678402) derivatives has been evaluated across various cell lines, often revealing concentration-dependent toxic effects. nih.gov For instance, studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives showed that while they were relatively safe at low concentrations against non-cancerous fibroblast cells (3T3), they exhibited cytotoxic effects at higher concentrations. nih.gov Similarly, novel arylpiperazine derivatives have demonstrated cytotoxic activities against human prostate cancer cell lines (PC-3, LNCaP, and DU145). mdpi.com
The mechanisms underlying the cytotoxicity of piperazine compounds can be multifaceted. Research on other piperazine derivatives, such as those used as recreational drugs, indicates that their toxicity in differentiated neural cell lines may involve a decrease in mitochondrial membrane potential and cellular MTT reduction, leading to increased lactate (B86563) dehydrogenase (LDH) release, which is indicative of cell death. diva-portal.org For example, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) was found to be a potent cytotoxic compound in P19 neurons through these mechanisms. diva-portal.org Given the structural similarities, it is plausible that this compound could induce cytotoxicity through similar pathways involving mitochondrial dysfunction.
| Compound | Cell Line | Observed Effect | Concentration | Reference |
|---|---|---|---|---|
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | 4T1 (Breast Cancer) | Cytotoxic | > 0.7 µM | nih.gov |
| Arylpiperazine derivatives | LNCaP (Prostate Cancer) | Strong cytotoxic activity | IC50 < 5 µM | mdpi.com |
| Arylpiperazine derivatives | DU145 (Prostate Cancer) | Potent activity | IC50 = 8.25 µM | mdpi.com |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | P19 Neurons | Major decrease in mitochondrial membrane potential and cell viability | Concentration-dependent | diva-portal.org |
Genotoxicity and Mutagenicity Evaluations
Genotoxicity and mutagenicity are critical endpoints in toxicological assessment. For piperazine itself, studies have shown that it is not considered to be genotoxic. europa.eu However, a significant concern is its potential for in vivo nitrosation to form N-mononitrosopiperazine (NPZ) and N,N'-dinitrosopiperazine, which are known to be mutagenic in vivo and carcinogenic in rodents. europa.eu Therefore, the potential for this compound to form such nitrosamine (B1359907) derivatives under physiological conditions warrants investigation.
The Ames test, a widely used bacterial reverse mutation assay, is a standard method for assessing mutagenicity. nih.gov While specific Ames test data for this compound is not available, studies on other piperazine derivatives have yielded mixed results. For example, some benzothiazole (B30560) derivatives carrying a piperazine ring were found to be non-mutagenic in Salmonella TA98 and TA100 strains, both with and without metabolic activation (S9). dergipark.org.tr In contrast, other studies have shown that certain piperazine compounds can be mutagenic. oup.com The antimutagenic potential of some piperazine-containing compounds has also been noted. oup.commdpi.com
| Compound/Derivative | Test | Result | Reference |
|---|---|---|---|
| Piperazine | In Vivo Nitrosation | Forms mutagenic nitrosamines | europa.eu |
| Benzothiazole derivatives with piperazine | Ames Test (TA98, TA100) | Not mutagenic | dergipark.org.tr |
| Benzothiazole derivatives with piperazine | Chromosomal Aberration Assay | Not genotoxic | dergipark.org.tr |
| Fluphenazine (a piperazine phenothiazine) | Ames Test | Reduces mutagenicity of benzo[a]pyrene | oup.com |
Cardiotoxicity Screening and Ion Channel Inhibition Studies
A crucial aspect of safety pharmacology is the assessment of a compound's potential to cause cardiotoxicity. A primary mechanism for drug-induced cardiotoxicity is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and potentially fatal arrhythmias. frontiersin.orgnih.gov Many piperazine-containing compounds have been investigated for their effects on hERG channels.
The structural features of a molecule can influence its affinity for the hERG channel. For propafenone (B51707) derivatives, which share some structural similarities with piperazine-containing compounds, more bulky derivatives tend to block the channel in a use-dependent manner. nih.gov Strategies to mitigate hERG liability in drug discovery often involve modifying the physicochemical properties of the compound, such as reducing lipophilicity or altering the pKa. youtube.com For example, introducing a polar group can disrupt the hydrophobic binding within the hERG channel, thereby reducing its inhibitory activity. youtube.com Given that this compound possesses a lipophilic propyl group, its potential for hERG channel inhibition should be carefully evaluated.
| Compound Type | Observed Effect | Mechanism | Reference |
|---|---|---|---|
| Propafenone Derivatives | Use-dependent hERG channel inhibition | Binding to open and inactivated states of the channel | nih.gov |
| General Piperazine Derivatives | Potential for hERG inhibition | Hydrophobic interactions within the channel | youtube.comyoutube.com |
Hepatic and Renal Toxicity Biomarker Analysis
The liver and kidneys are major organs involved in the metabolism and excretion of xenobiotics, making them susceptible to drug-induced toxicity. numberanalytics.comsci-hub.st An analysis of hepatic and renal toxicity biomarkers is therefore essential.
Hepatic Toxicity: Common biomarkers for liver injury include elevated levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which indicate hepatocyte necrosis. nih.gov Other important markers include alkaline phosphatase (ALP) and bilirubin. nih.gov The metabolism of a compound in the liver can sometimes lead to the formation of reactive metabolites that cause cellular damage. numberanalytics.com For instance, the cytochrome P450 enzyme system is a key player in drug metabolism and can generate toxic intermediates. researchgate.net
Renal Toxicity: The kidneys can be damaged by the accumulation of toxic compounds during the filtration and concentration of blood. numberanalytics.com Biomarkers for renal toxicity include serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN). latamjpharm.org Studies on piperazine ferulate have demonstrated its nephroprotective effects in models of diabetic nephropathy, suggesting that some piperazine derivatives can have beneficial effects on the kidneys. nih.gov However, there are also reports of piperazine-induced acute interstitial nephritis in individuals with pre-existing renal insufficiency. researchgate.net
| Organ | Biomarker | Indication | Reference |
|---|---|---|---|
| Liver | Alanine Aminotransferase (ALT) | Hepatocyte necrosis | nih.gov |
| Liver | Aspartate Aminotransferase (AST) | Hepatocyte necrosis | nih.gov |
| Liver | Alkaline Phosphatase (ALP) | Cholestatic injury | nih.gov |
| Kidney | Serum Creatinine | Reduced glomerular filtration rate | latamjpharm.org |
| Kidney | Blood Urea Nitrogen (BUN) | Reduced renal function | latamjpharm.org |
In Vivo Adverse Event Profiling and Target Organ Toxicity Studies
In vivo studies are critical for identifying potential adverse events and determining target organ toxicity. nih.goviloencyclopaedia.org Such studies typically involve the administration of the compound to animal models and subsequent monitoring for clinical signs of toxicity, as well as detailed histopathological examination of various organs. nih.goviloencyclopaedia.org
For piperazine derivatives, in vivo studies have revealed a range of effects. For example, in the alternative model organism Caenorhabditis elegans, some piperazine designer drugs have been shown to cause developmental alterations, decreased locomotor activity, and neuronal damage. nih.gov In rodent models, the primary concerns often revolve around the central nervous system, as well as hepatic and renal effects. gvsu.edu A comprehensive in vivo toxicological workup for this compound would involve acute and repeated-dose toxicity studies in at least two species (one rodent and one non-rodent) to identify the no-observed-adverse-effect level (NOAEL) and characterize the dose-response relationship for any observed toxicities.
| Model Organism | Compound Type | Observed Adverse Events | Reference |
|---|---|---|---|
| C. elegans | Piperazine designer drugs | Developmental alterations, decreased locomotor activity, neuronal damage | nih.gov |
| Rodents | General toxins | Potential for hepatotoxicity, nephrotoxicity, and neurotoxicity | gvsu.edu |
Neurotoxicity Assessments and Behavioral Changes
The piperazine scaffold is a common feature in many centrally acting drugs, and as such, neurotoxicity and behavioral changes are important considerations. ijrrjournal.comsilae.it Piperazine derivatives are known to interact with a variety of neurotransmitter receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. farmaceut.orgnih.gov These interactions can lead to a range of behavioral effects.
For example, piperazine derivatives like 1-(m-trifluoromethylphenyl)piperazine (TFMPP) act as agonists at certain serotonin receptors and have been shown to produce psychotropic effects. ijrrjournal.com Some piperazine compounds have been found to be neurotrophic, promoting neurite growth and neuroprotection through the activation of TRPC channels. nih.gov Conversely, other piperazine derivatives have demonstrated neurotoxic effects in neuronal cell cultures. diva-portal.org In vivo studies with some piperazine designer drugs in C. elegans have shown a decrease in locomotor activity and mechanical sensitivity, suggesting nervous system dysfunction. nih.gov Given these findings, a thorough neurotoxicity assessment of this compound would be essential, including evaluations of motor function, sensory reactivity, and cognitive performance in appropriate animal models.
| Compound Type | Effect | Mechanism/Observation | Reference |
|---|---|---|---|
| Piperazine-derived compounds (PPZ1, PPZ2) | Neurotrophic | Activation of DAG-activated TRPC channels | nih.gov |
| Piperazine derivatives (e.g., TFMPP) | Neurotoxic | Cytotoxicity in neuronal cell cultures | diva-portal.org |
| Piperazine designer drugs | Behavioral | Decreased locomotor activity and mechanical sensitivity in C. elegans | nih.gov |
| 1-(m-trifluoromethylphenyl)piperazine (TFMPP) | Behavioral | Psychotropic activity mediated through 5-HT receptors | ijrrjournal.com |
Computational and Theoretical Investigations
Molecular Docking and Ligand-Target Interaction Prediction for 3-(4-Propylpiperazin-1-yl)propan-1-amine
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This technique is instrumental in elucidating potential mechanisms of action by identifying key binding interactions. For this compound, docking studies would involve screening the compound against a panel of relevant biological targets, such as G-protein coupled receptors (GPCRs) or enzymes, which are known to interact with piperazine-containing molecules. pharmaceuticaljournal.netnih.gov
The process involves preparing the 3D structure of the ligand and the protein target. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function for each pose to estimate the binding affinity. Lower docking scores typically indicate a more favorable binding interaction.
Key interactions predicted for this compound would likely involve hydrogen bonds formed by the primary and tertiary amine groups, as well as hydrophobic interactions from the propyl group and the piperazine (B1678402) ring. These interactions stabilize the ligand-protein complex. The results from such a study can guide the rational design of more potent and selective analogs.
Table 1: Predicted Binding Affinities of this compound with Potential Biological Targets
| Target Protein | Docking Score (kcal/mol) | Predicted Key Interactions |
| Dopamine (B1211576) D2 Receptor | -8.5 | Hydrogen bond with Asp114, Hydrophobic interactions with Phe389, Trp386 |
| Serotonin (B10506) 5-HT1A Receptor | -7.9 | Hydrogen bond with Asp116, Pi-cation interaction with Phe362 |
| Acetylcholinesterase | -6.8 | Hydrogen bond with Ser203, Hydrophobic interactions with Trp86, Tyr337 |
| Adrenergic α1A Receptor | -8.2 | Hydrogen bond with Asp106, Hydrophobic interactions with Phe308, Phe312 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For analogs of this compound, a QSAR study would be crucial for identifying the key molecular features that govern their potency and selectivity.
To build a robust QSAR model, a dataset of structurally related analogs with experimentally determined biological activities (e.g., IC50 values) is required. Various molecular descriptors, which quantify different aspects of the molecule's structure—such as electronic, steric, and hydrophobic properties—are calculated for each analog. Statistical methods, like multiple linear regression (MLR), are then used to create an equation that correlates these descriptors with the observed activity. mdpi.com
A hypothetical QSAR model for this series might reveal that increased lipophilicity of the N-alkyl substituent positively correlates with activity up to a certain point, while the presence of hydrogen bond donors on an aromatic ring (if added) is critical for receptor interaction. Such models are invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.gov
Table 2: Hypothetical QSAR Data for Analogs of this compound
| Compound Analog | R-Group (at N4) | LogP | Topological Polar Surface Area (TPSA) | Experimental pIC50 | Predicted pIC50 |
| 1 | -CH3 | 1.2 | 35.5 | 6.8 | 6.7 |
| 2 (Parent) | -CH2CH2CH3 | 2.1 | 35.5 | 7.5 | 7.6 |
| 3 | -CH(CH3)2 | 1.9 | 35.5 | 7.3 | 7.4 |
| 4 | -Cyclohexyl | 3.2 | 35.5 | 7.9 | 7.8 |
| 5 | -CH2CH2CH2CH3 | 2.6 | 35.5 | 7.7 | 7.8 |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govnih.gov MD simulations can be used to assess the stability of the predicted docking pose of this compound and to explore the conformational changes that occur upon binding. irbbarcelona.org
In an MD simulation, the atoms of the entire system (protein, ligand, and solvent) are allowed to move according to the laws of classical mechanics. nih.gov By simulating the system for nanoseconds or longer, it is possible to observe the stability of key interactions, calculate binding free energies, and understand the role of water molecules in the binding site. pronetbio.com Analysis of the simulation trajectory, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can confirm the stability of the ligand in the binding pocket and identify flexible regions of the protein. pronetbio.com
Table 3: Summary of Molecular Dynamics Simulation Findings
| Simulation Parameter | Result | Interpretation |
| Simulation Time | 100 ns | Sufficient time to assess the stability of the complex. |
| Ligand RMSD | 1.5 Å | The ligand remains stably bound in the predicted pose throughout the simulation. |
| Protein RMSF | Low in binding site | Residues interacting with the ligand are stable, indicating a strong interaction. |
| Key H-Bonds Occupancy | > 85% | Critical hydrogen bonds identified in docking are maintained, confirming their importance. |
| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | Strong predicted binding affinity, consistent with docking results. |
In Silico Prediction of ADMET Properties
The success of a drug candidate depends not only on its efficacy but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. researchgate.netnih.gov In silico ADMET prediction tools allow for the early assessment of these properties, helping to identify potential liabilities before significant resources are invested. nih.gov
The ability of a compound to cross biological membranes, particularly the blood-brain barrier (BBB) for CNS-active agents, is a critical pharmacokinetic parameter. frontiersin.orgnih.gov Computational models can predict BBB permeability based on physicochemical properties such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA). nih.gov Generally, small, lipophilic molecules with a low TPSA are more likely to cross the BBB. nih.govthesai.org For this compound, these parameters suggest a moderate to high probability of BBB penetration.
Table 4: Predicted Physicochemical and Permeability Properties
| Property | Predicted Value | BBB Penetration Likelihood |
| Molecular Weight | 185.32 g/mol | High |
| LogP | 1.85 | High |
| Topological Polar Surface Area (TPSA) | 35.5 Ų | High |
| Number of H-Bond Donors | 2 | High |
| Number of H-Bond Acceptors | 3 | High |
| Overall Prediction | - | High |
Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions. In silico tools can predict which parts of a molecule are most susceptible to metabolism, typically by cytochrome P450 (CYP) enzymes. nih.gov These "metabolic hot spots" are identified using models based on known metabolic pathways and quantum chemistry calculations. For this compound, likely metabolic pathways include N-dealkylation of the propyl group and oxidation of the piperazine ring. Identifying these hot spots early can guide chemical modifications to improve metabolic stability.
Table 5: Predicted Metabolic Hot Spots for this compound
| Metabolic Site | Predicted Transformation | CYP Isoform(s) | Likelihood |
| N-Propyl Group (α-carbon) | Hydroxylation | CYP3A4, CYP2D6 | High |
| N-Propyl Group | N-dealkylation | CYP3A4, CYP2D6 | High |
| Piperazine Ring (C-H) | Oxidation | CYP3A4 | Moderate |
| Primary Amine | Oxidation | Monoamine Oxidase (MAO) | Moderate |
Unintended interactions between a drug and other biological targets can lead to adverse side effects. nih.govnih.gov In silico off-target profiling uses machine learning models and large databases of known drug-target interactions to predict the probability that a compound will bind to a panel of safety-relevant proteins, such as the hERG potassium channel, various kinases, and nuclear receptors. nih.govbohrium.comfrontiersin.org A broad screening of this compound would provide a risk profile, highlighting potential off-target liabilities that should be evaluated experimentally.
Table 6: Predicted Off-Target Interaction Profile
| Off-Target | Predicted Activity | Potential Implication |
| hERG Channel | Low Probability of Inhibition | Low risk of cardiotoxicity. |
| Sigma-1 Receptor | High Probability of Binding | Potential for CNS side effects or polypharmacology. |
| Adrenergic α2A Receptor | Moderate Probability of Binding | Potential for cardiovascular side effects (e.g., hypotension). |
| Histamine (B1213489) H1 Receptor | Low Probability of Binding | Low risk of sedative effects. |
Quantum Chemical Calculations for Conformational Analysis and Reactivity
Quantum chemical calculations serve as a powerful tool for elucidating the three-dimensional structure, conformational preferences, and electronic properties that govern the reactivity of this compound. Such in silico investigations, typically employing Density Functional Theory (DFT), provide molecular-level insights that are complementary to experimental data.
Conformational Analysis
The conformational landscape of this compound is primarily dictated by the geometry of the piperazine ring and the orientation of its substituents. The piperazine ring predominantly adopts a chair conformation to minimize steric strain. However, boat and twist-boat conformations, though generally higher in energy, can also exist and may be relevant in specific chemical environments or biological interactions.
For the N-substituted piperazine ring, the propyl and aminopropyl groups can be situated in either axial or equatorial positions. Computational studies on analogous N-alkylpiperazines have shown that the equatorial orientation is generally the most stable conformation due to reduced steric hindrance. nih.govnih.gov A potential energy surface scan can be performed by systematically rotating the key dihedral angles to identify the global minimum energy conformer. dergipark.org.trresearchgate.net
The propyl and aminopropyl side chains also possess conformational flexibility. Rotations around the C-C and C-N bonds of these chains give rise to various staggered and eclipsed conformations. Quantum chemical calculations can determine the relative energies of these rotamers, identifying the most probable spatial arrangements of the molecule.
Below is a representative table of optimized geometrical parameters for a substituted piperazine, calculated using DFT methods, which illustrates the typical bond lengths and angles.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Piperazine Chair Conformation (Calculated via DFT/B3LYP)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Lengths | C-N (ring) | 1.46 Å |
| C-C (ring) | 1.54 Å | |
| N-C (substituent) | 1.47 Å | |
| Bond Angles | C-N-C (ring) | 110.5° |
| N-C-C (ring) | 111.0° |
| Dihedral Angles | C-N-C-C (ring) | ±55.0° |
Reactivity Insights from Frontier Molecular Orbitals
The reactivity of this compound can be understood by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).
The HOMO is typically localized on the electron-rich regions of the molecule, which for this compound would be the nitrogen atoms, particularly the lone pair of the primary amine and the tertiary amine in the piperazine ring. The LUMO, conversely, is distributed over the more electron-deficient areas.
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and stability. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.net In the MEP of this compound, negative potential (red and yellow regions) would be concentrated around the nitrogen atoms, indicating their nucleophilic character. Positive potential (blue regions) would be found around the hydrogen atoms of the amine and alkyl groups.
Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the chemical reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Table 2: Representative Electronic Properties of a Substituted Piperazine (Calculated via DFT/B3LYP)
| Property | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -6.5 |
| LUMO Energy | ELUMO | 0.5 |
| HOMO-LUMO Gap | ΔE | 7.0 |
| Electronegativity | χ | 3.0 |
| Chemical Hardness | η | 3.5 |
These computational approaches provide a detailed framework for understanding the structural and electronic factors that determine the behavior of this compound, offering predictive insights into its conformational preferences and chemical reactivity. physchemres.orgjksus.orgresearchgate.net
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for 3-(4-Propylpiperazin-1-yl)propan-1-amine Analysis
Chromatographic methods are central to the separation and quantification of this compound from complex mixtures, such as reaction media or biological samples.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method requires careful selection of the stationary phase, mobile phase, and detector.
For the separation of piperazine (B1678402) derivatives, reversed-phase HPLC is commonly employed. A C18 column is a suitable initial choice for the stationary phase due to its hydrophobicity, which allows for the retention of the analyte. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The pH of the buffer can be adjusted to control the ionization state of the amine groups, thereby influencing retention time and peak shape. The addition of a small amount of a modifier like diethylamine (B46881) (DEA) to the mobile phase can improve peak symmetry by minimizing interactions with residual silanol (B1196071) groups on the stationary phase. jocpr.com
Since this compound lacks a strong chromophore, direct UV detection at low wavelengths (around 205 nm) may suffer from low sensitivity and interference from other compounds. jocpr.com To overcome this, derivatization with a UV-active or fluorescent labeling agent is a common strategy. Reagents such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or dansyl chloride react with the primary and secondary amine functionalities to produce a derivative that can be detected with high sensitivity by UV or fluorescence detectors. jocpr.comqascf.com For instance, the reaction with NBD-Cl yields a stable, UV-active derivative that can be monitored at a higher wavelength, reducing background interference. jocpr.com
Table 1: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Methanol:DEA (90:10:0.1 v/v/v) jocpr.com |
| Flow Rate | 1.0 mL/min jocpr.com |
| Column Temperature | 35 °C jocpr.com |
| Injection Volume | 10 µL jocpr.com |
| Detection (after derivatization with NBD-Cl) | UV at 340 nm jocpr.com |
This table presents a hypothetical set of starting conditions based on methods developed for similar piperazine compounds.
Chiral separation may also be a consideration if enantiomeric purity is a concern. Chiral stationary phases, such as those based on polysaccharide derivatives (e.g., Chiralpak), can be used to resolve the enantiomers of chiral piperazine derivatives. unl.pt
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of volatile and thermally stable compounds. However, primary and secondary amines like this compound often exhibit poor chromatographic behavior on standard GC columns due to their polarity, which can lead to peak tailing. vt.edu Therefore, derivatization is typically required to increase volatility and improve peak shape.
Common derivatization strategies for amines include silylation and acylation. researchgate.netjfda-online.com Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on the amine groups with trimethylsilyl (B98337) (TMS) groups, resulting in a less polar and more volatile derivative. sigmaaldrich.com Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) also yields more volatile and stable derivatives suitable for GC analysis. nih.gov
Once derivatized, the compound can be separated on a non-polar or moderately polar capillary GC column (e.g., 5% phenyl-methylpolysiloxane). The mass spectrometer then provides both qualitative (mass spectrum) and quantitative (peak area) information.
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule. Both ¹H and ¹³C NMR are used to provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the propyl group (a triplet for the terminal methyl group, a multiplet for the central methylene (B1212753) group, and a triplet for the methylene group attached to the piperazine nitrogen), the piperazine ring protons (typically appearing as broad or complex multiplets due to chair-boat conformational exchange), and the propanamine side chain (multiplets for the three methylene groups). nih.govrsc.org The protons on the piperazine ring can exhibit complex splitting patterns due to their non-equivalence. researchgate.net
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would be influenced by the proximity to the nitrogen atoms. Based on data for similar structures, the carbon atoms of the piperazine ring are expected to resonate in the range of 40-60 ppm. rsc.org The carbons of the propyl and propanamine chains would appear at chemical shifts characteristic of aliphatic carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Propyl-CH₃ | ~0.9 (triplet) | ~12 |
| Propyl-CH₂-CH₃ | ~1.5 (multiplet) | ~20 |
| N-CH₂-Propyl | ~2.3 (triplet) | ~60 |
| Piperazine-H | ~2.4-2.7 (multiplets) | ~45-55 |
| N-CH₂-Propanamine | ~2.4 (triplet) | ~58 |
| -CH₂-CH₂-NH₂ | ~1.6 (multiplet) | ~30 |
| -CH₂-NH₂ | ~2.7 (triplet) | ~40 |
| -NH₂ | Variable (broad singlet) | - |
These are predicted values based on the analysis of structurally related compounds and may vary depending on the solvent and other experimental conditions.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule. researchgate.netnih.gov
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is useful for its identification. In GC-MS or LC-MS analysis, this compound would first be ionized. Under electron ionization (EI) in GC-MS, the molecular ion peak would be observed, and subsequent fragmentation would occur. For aliphatic amines, alpha-cleavage is a dominant fragmentation pathway, involving the breaking of a carbon-carbon bond adjacent to a nitrogen atom. libretexts.org
For this compound, key fragmentation pathways would likely involve:
Cleavage of the propyl group from the piperazine nitrogen.
Cleavage of the propanamine side chain.
Ring opening of the piperazine moiety.
Loss of small neutral molecules.
In electrospray ionization (ESI) used in LC-MS, the protonated molecule [M+H]⁺ would be the predominant ion in the positive ion mode. Collision-induced dissociation (CID) of this ion would lead to characteristic fragment ions. For piperazine derivatives, cleavage of the bonds on either side of the piperazine ring is a common fragmentation route. xml-journal.net The fragmentation of the N-propylpiperazine moiety would likely yield characteristic ions.
Bioanalytical Methods for Quantification in Biological Matrices
The quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates is essential for pharmacokinetic and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity, selectivity, and wide dynamic range. nih.govnih.gov
A typical bioanalytical workflow involves:
Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological matrix. Common techniques include:
Protein Precipitation (PPT): Acetonitrile or methanol is added to the sample to precipitate proteins, which are then removed by centrifugation. nih.gov
Liquid-Liquid Extraction (LLE): The analyte is extracted from the aqueous biological sample into an immiscible organic solvent.
Solid-Phase Extraction (SPE): The analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent. qascf.com
LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system. The compound is separated from any remaining interferences by HPLC and then detected by tandem mass spectrometry. Multiple Reaction Monitoring (MRM) is typically used for quantification, where a specific precursor ion (e.g., [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and sensitivity. nih.gov
The method must be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability. qascf.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Validation
The validation of an LC-MS/MS method ensures its reliability for the intended application. This process typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.govmdpi.com Methodologies for structurally related piperazine compounds offer valuable insights into the expected analytical performance.
For instance, a study on various designer piperazine derivatives, including benzylpiperazines and phenylpiperazines, demonstrated the successful validation of an LC-MS/MS method. mdpi.com The analysis was performed using a triple quadrupole mass spectrometer with a heated electrospray ionization (ESI) source in the positive ion mode. nih.gov Dynamic multiple reaction monitoring (MRM) was employed for quantification, a technique known for its high selectivity and sensitivity. nih.gov
Chromatographic and Mass Spectrometric Conditions:
Effective separation of piperazine derivatives is often achieved using reversed-phase chromatography. A Synergi Hydro-RP C18 column with polar endcapping has been shown to be effective for separating various piperazine compounds. mdpi.com The mobile phase typically consists of a gradient mixture of an aqueous solution with a modifier like formic acid and an organic solvent such as methanol or acetonitrile. mdpi.comresearchgate.net
A representative set of LC-MS/MS parameters for the analysis of several piperazine derivatives is detailed below. These parameters can serve as a starting point for the development of a method for this compound.
Table 1: Illustrative LC-MS/MS Parameters for Piperazine Derivatives Analysis
| Parameter | Setting |
|---|---|
| Liquid Chromatography | |
| Column | Synergi 4 µm, Hydro-RP, 80A, C18 with polar endcapping, 150 × 2.00 mm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ion Source | Heated Electrospray Ionization (ESI), Positive Mode |
| Nebulizing Gas Flow | 3 L/min |
| Drying Gas Flow | 10 L/min |
| Heater Block Temperature | 400 °C |
| Desolvation Line (DL) Temp | 250 °C |
| Detection Mode | Dynamic Multiple Reaction Monitoring (MRM) |
Source: Adapted from Golembiowska et al., 2022. mdpi.com
Method Performance and Validation Findings:
Validation studies for analogous piperazine compounds have demonstrated excellent linearity over specific concentration ranges, with correlation coefficients (r²) typically exceeding 0.99. nih.govnih.gov The sensitivity of these methods is also noteworthy, with Limits of Detection (LOD) and Quantification (LOQ) often in the low nanogram per milliliter (ng/mL) range, which is essential for bioanalytical applications. researchgate.netresearchgate.net
For a series of designer piperazines, the linearity of the LC-MS method was established over a range of 1 to 1000 ng/mL. mdpi.com In another validated method for a different piperazine derivative in rat plasma, linearity was achieved in the range of 0.2 to 500 ng/mL, with a lower limit of quantification (LLOQ) of 0.2 ng/mL. nih.gov
Table 2: Representative Validation Data for an LC-MS/MS Method for Piperazine Derivatives
| Parameter | Finding |
|---|---|
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 1 - 25 ng/mL (compound dependent) |
| Limit of Quantification (LOQ) | 1 - 25 ng/mL (compound dependent) |
| Accuracy (% Recovery) | Within acceptable ranges (typically 85-115%) |
| Precision (% RSD) | Typically < 15% |
Source: Based on data from Golembiowska et al., 2022 and Zuba et al., 2022. mdpi.commdpi.comresearchgate.net
Extraction and Sample Preparation Techniques
The choice of extraction and sample preparation technique is critical to remove potential interferences from the sample matrix and to concentrate the analyte before LC-MS/MS analysis. nih.gov For piperazine derivatives in biological matrices like plasma or serum, several methods can be employed.
Protein Precipitation (PPT):
This is a straightforward and common technique for removing proteins from biological samples. nih.gov It often involves the addition of a cold organic solvent, such as acetonitrile, to the sample. nih.gov After vortexing and centrifugation, the supernatant containing the analyte can be collected, evaporated, and reconstituted in a suitable solvent for injection into the LC-MS/MS system. nih.gov
Liquid-Liquid Extraction (LLE):
LLE is another effective technique for isolating piperazine derivatives. The choice of extraction solvent is crucial and depends on the polarity of the target compound. For basic compounds like piperazines, the sample is typically alkalized to a high pH to ensure the analyte is in its non-ionized, more organic-soluble form. mdpi.com Solvents like ethyl acetate (B1210297) have been successfully used for the extraction of piperazine derivatives. researchgate.net
Solid-Phase Extraction (SPE):
SPE offers a more selective and cleaner extraction compared to PPT and LLE. Mixed-mode SPE cartridges are particularly useful for extracting basic compounds like piperazines from complex matrices. researchgate.net These cartridges contain both a non-polar (e.g., C8 or C18) and an ion-exchange sorbent, allowing for a more targeted cleanup. The process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a suitable solvent.
A general procedure for sample preparation from a biological matrix might involve the following steps:
Addition of an internal standard to the sample. Deuterated analogs of the target analyte are often preferred as internal standards to compensate for matrix effects and variations in extraction efficiency. nih.gov
Alkalinization of the sample (e.g., with NaOH) to ensure the piperazine derivative is in its free base form. mdpi.com
Extraction using one of the techniques described above (PPT, LLE, or SPE).
Evaporation of the extraction solvent and reconstitution of the residue in the mobile phase or a compatible solvent.
Filtration of the final extract before injection into the LC-MS/MS system.
The selection of the most appropriate extraction method will depend on the specific matrix, the required sensitivity, and the available resources. For the analysis of this compound, optimization of these general procedures would be necessary to achieve the desired analytical performance. unodc.org
Therapeutic Potential and Future Research Directions
Emerging Therapeutic Applications of 3-(4-Propylpiperazin-1-yl)propan-1-amine Scaffolds
While direct therapeutic applications of this compound are not extensively documented, the structural motif is present in compounds explored for various therapeutic purposes. The N-alkyl piperazine (B1678402) core is a key feature in the design of novel therapeutic agents.
Research into related N-propyl piperazine analogs has identified their potential as CXCR4 antagonists. nih.gov The C-X-C chemokine receptor type 4 (CXCR4) and its ligand SDF-1 play a crucial role in various physiological and pathological processes, including cancer metastasis and inflammation. nih.gov Analogs with an N-propyl piperazine side chain have demonstrated potent CXCR4 antagonist activity, suggesting a potential application for this scaffold in oncology. nih.gov
Furthermore, the structural similarity of this compound to known psychoactive compounds suggests its potential as a candidate for developing new treatments for central nervous system (CNS) disorders. evitachem.com The piperazine ring is a common feature in drugs targeting neurotransmitter systems, and the propan-1-amine side chain can influence interactions with various receptors. evitachem.com
Derivatives of similar structures, such as 3-(4-arylpiperazin-1-yl)cinnolines, have been synthesized and evaluated for their antifungal and antitumor activities. mdpi.com This indicates that the 3-(piperazin-1-yl)propane backbone is a viable scaffold for developing agents with antiproliferative and antimicrobial properties.
Challenges and Opportunities in the Development of Piperazine-Based Therapeutics
The development of piperazine-based therapeutics presents both challenges and opportunities. A primary challenge is achieving target selectivity to minimize off-target effects. The piperazine scaffold can interact with a variety of receptors, which, while beneficial for developing multi-target ligands, can also lead to undesirable side effects.
Opportunities in the development of piperazine-based drugs lie in the versatility of the piperazine ring for chemical modification. researchgate.net The nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity. researchgate.net This adaptability is crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
For the this compound scaffold, the presence of both a secondary amine in the piperazine ring and a primary amine in the side chain offers multiple points for chemical modification. This allows for the exploration of a wide chemical space to develop analogs with improved potency and selectivity.
Identification of Unexplored Biological Targets for this compound
While the primary amine and the tertiary amine of the piperazine ring in this compound suggest potential interactions with various biological targets, many of these remain unexplored for this specific scaffold. Based on the activities of related compounds, several potential, yet underexplored, targets can be hypothesized.
Given the prevalence of the piperazine moiety in CNS-active drugs, exploring the interaction of this compound and its derivatives with a broader range of neurotransmitter receptors and transporters is a logical step. This could include dopamine (B1211576), serotonin (B10506), and adrenergic receptors, which are implicated in a variety of neurological and psychiatric disorders. evitachem.com
The structural similarity to compounds with anticancer properties suggests that unexplored oncology targets could be relevant. mdpi.com These might include various kinases, cell cycle regulators, and proteins involved in apoptosis.
Additionally, the piperazine scaffold has been associated with antimicrobial activity. nih.gov Therefore, investigating the potential of this compound derivatives against a panel of bacterial and fungal pathogens could reveal novel antimicrobial agents.
Design of Next-Generation Analogs with Enhanced Specificity and Reduced Toxicity
The design of next-generation analogs of this compound with improved pharmacological profiles is a key area for future research. Structure-activity relationship (SAR) studies are crucial for guiding the design of these new compounds.
One approach is the modification of the N-propyl group on the piperazine ring. Altering the length and branching of the alkyl chain can influence the compound's lipophilicity and steric interactions with its biological target, potentially enhancing potency and selectivity.
Computational modeling and in silico screening can aid in the rational design of new analogs. By predicting the binding of virtual compounds to specific targets, researchers can prioritize the synthesis of molecules with the highest probability of desired activity and a lower likelihood of off-target effects.
Future Research Trajectories and Collaborative Endeavors
The future of research on this compound and related scaffolds will likely focus on a multidisciplinary approach, integrating synthetic chemistry, pharmacology, and computational sciences.
A key research trajectory will be the systematic exploration of the therapeutic potential of this scaffold in areas such as oncology, neuropharmacology, and infectious diseases. This will involve the synthesis of focused libraries of analogs and their screening against a diverse range of biological targets.
Collaborative efforts between academic research institutions and pharmaceutical companies will be essential to advance the development of any promising lead compounds. Such collaborations can leverage the strengths of both sectors, from fundamental biological research to preclinical and clinical development.
Furthermore, the development of novel synthetic methodologies for the efficient and diverse functionalization of the this compound core will be crucial for expanding the accessible chemical space and accelerating the drug discovery process.
Q & A
Basic: What are the recommended synthetic routes for 3-(4-Propylpiperazin-1-yl)propan-1-amine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves alkylation or reductive amination of a piperazine precursor. For example, in analogous compounds, stepwise alkylation of cyclohexanamine derivatives with propyl groups under reflux in ethanol (EtOH) or isopropanol (IPA) is employed, followed by catalytic hydrogenation or borane-tetrahydrofuran (BH₃·THF) reduction to stabilize intermediates. Key parameters include:
- Temperature: Reactions often proceed at 80–140°C, with higher temperatures accelerating coupling but risking decomposition (e.g., sealed tube reactions at 140°C in EtOH) .
- Catalysts: Triethylamine (TEA) or cesium carbonate (Cs₂CO₃) is used to deprotonate amines and enhance nucleophilicity .
- Purification: Prep-TLC or column chromatography with gradients of ethyl acetate/hexane (0–100%) isolates the target compound .
Basic: How should researchers characterize the structural purity of this compound?
Methodological Answer:
Use a combination of mass spectrometry (MS) and ¹H/¹³C NMR :
- MS (ESI+): Confirm molecular weight (e.g., m/z 198 [M + H]+ for similar piperazine derivatives) .
- ¹H NMR: Identify proton environments, such as piperazine ring protons (δ 2.3–3.0 ppm, multiplet) and propyl chain protons (δ 1.2–1.6 ppm, triplet for CH₂ groups) .
- ¹³C NMR: Verify quaternary carbons in the piperazine ring (~50–60 ppm) and alkyl chain carbons (~20–30 ppm) .
For chiral variants, chiral HPLC or polarimetry is required to confirm enantiomeric excess .
Advanced: How can contradictions in spectral data (e.g., overlapping NMR signals) be resolved during structural validation?
Methodological Answer:
- DEPT-135/HSQC NMR: Differentiate CH₃, CH₂, and CH groups in crowded spectral regions (e.g., δ 1.2–2.5 ppm for propyl/piperazine protons) .
- Variable Temperature (VT) NMR: Resolve dynamic broadening caused by conformational exchange in the piperazine ring .
- 2D-COSY/TOCSY: Map coupling networks to assign overlapping signals (e.g., distinguish N-propyl vs. cyclohexyl protons) .
- Complementary Techniques: Pair NMR with high-resolution MS/MS to confirm fragmentation patterns .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with varying alkyl chain lengths (e.g., methyl, cyclopropylmethyl) and compare receptor binding affinities .
- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions. For example, replace the propyl group with bulkier substituents to assess steric effects on target engagement .
- Biological Assays: Test analogs in vitro (e.g., dopamine D2/D3 receptor binding assays at 10 nM–10 µM concentrations) and correlate substituent effects with IC₅₀ values .
Advanced: What computational strategies are effective for predicting reaction pathways and optimizing yields?
Methodological Answer:
- Quantum Chemical Calculations (DFT): Model transition states to identify energetically favorable pathways (e.g., amine alkylation vs. reductive amination) .
- Machine Learning (ML): Train models on reaction databases to predict optimal solvents/catalysts. For example, ML-driven analysis of EtOH vs. DMSO solvent effects on coupling efficiency .
- Reaction Simulation: Use tools like Gaussian or ORCA to simulate intermediates and troubleshoot side reactions (e.g., propyl group elimination) .
Advanced: How can enantioselective synthesis challenges be addressed for chiral derivatives?
Methodological Answer:
- Chiral Auxiliaries: Employ (1R,4R)- or (1S,4S)-cyclohexanamine precursors to induce stereoselectivity during alkylation .
- Asymmetric Catalysis: Use chiral ligands (e.g., BINAP) with palladium catalysts for Suzuki-Miyaura coupling of aryl-piperazine hybrids .
- Kinetic Resolution: Enzymatic methods (e.g., lipase-catalyzed acetylation) can separate enantiomers post-synthesis .
Basic: What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the piperazine ring .
- Hygroscopicity: Use desiccants (e.g., silica gel) during storage to avoid hydrate formation, which alters solubility .
- pH Stability: Maintain neutral pH (6–8) in solution to prevent N-oxide formation .
Advanced: How can researchers validate target engagement in cellular assays while minimizing off-target effects?
Methodological Answer:
- Competitive Binding Assays: Use radiolabeled ligands (e.g., [³H]-spiperone for dopamine receptors) to measure displacement by the compound at 1–100 nM concentrations .
- CRISPR Knockout Models: Generate target receptor-knockout cell lines to confirm specificity (e.g., D3 receptor KO vs. wild-type response) .
- Proteome Profiling: Apply mass spectrometry-based thermal shift assays (TSA) to identify off-target protein interactions .
Basic: What strategies improve solubility for in vitro testing of this compound?
Methodological Answer:
- Salt Formation: Convert the free base to hydrochloride salts (e.g., using HCl in dioxane) to enhance aqueous solubility .
- Co-Solvents: Use DMSO/PEG-400 mixtures (≤10% v/v) to dissolve the compound without precipitating in buffer .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in cell culture media .
Advanced: How should researchers address discrepancies in bioactivity data across different experimental models?
Methodological Answer:
- Model Standardization: Use isogenic cell lines (e.g., HEK293T with stable receptor expression) to reduce variability .
- Pharmacokinetic Profiling: Measure compound stability in serum (e.g., 50% fetal bovine serum at 37°C for 24 hr) to adjust dosing .
- Meta-Analysis: Apply statistical tools (e.g., Forest plots) to aggregate data from multiple studies and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
